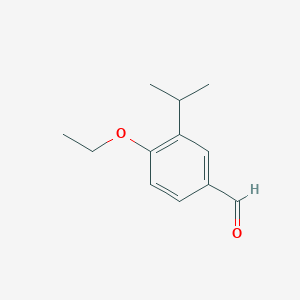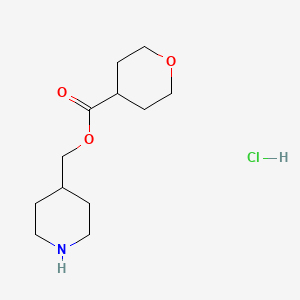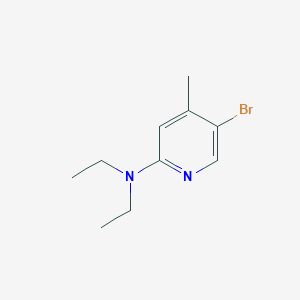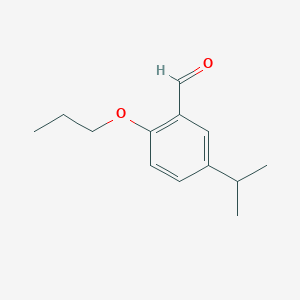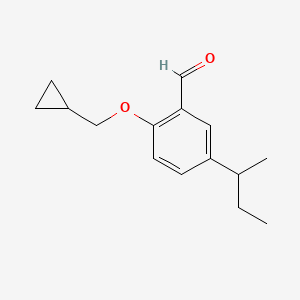![molecular formula C10H21ClN2O3S B1395210 4-[(Piperidin-3-ylmethyl)sulfonyl]morpholine hydrochloride CAS No. 1993054-37-7](/img/structure/B1395210.png)
4-[(Piperidin-3-ylmethyl)sulfonyl]morpholine hydrochloride
Overview
Description
“4-[(Piperidin-3-ylmethyl)sulfonyl]morpholine hydrochloride”, also known as PMSM hydrochloride, is a chemical compound that has recently gained attention in various fields of research and industry due to its unique properties and potential applications. It has a molecular formula of C10H21ClN2O3S and a molecular weight of 284.8 g/mol .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular structure of “4-[(Piperidin-3-ylmethyl)sulfonyl]morpholine hydrochloride” involves a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
The current scientific literature summarizes intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Scientific Research Applications
1. Metabolic Fate in Synthetic Cannabinoid Receptor Agonists
Richter et al. (2022) investigated the in vitro metabolic fate of synthetic cannabinoid receptor agonists, including those structurally similar to 4-[(Piperidin-3-ylmethyl)sulfonyl]morpholine hydrochloride. Their study explored the identification of in vitro phase I and II metabolites in human liver S9 fraction incubations. This research contributes to understanding the metabolic pathways and potential drug interactions involving similar structures (Richter et al., 2022).
2. Structural Chemistry in Palladium(II) Complexes
Singh et al. (2013) focused on the synthesis and structural chemistry of N-{2-(arylthio/seleno)ethyl}morpholine/piperidine–palladium(II) complexes. These complexes, incorporating structural elements similar to 4-[(Piperidin-3-ylmethyl)sulfonyl]morpholine hydrochloride, are shown to be potent catalysts for the Heck reaction, a critical reaction in organic synthesis (Singh et al., 2013).
3. Synthesis Under Solvent-Free Conditions
Acharyulu et al. (2008) described the synthesis of new quinazolinone derivatives under solvent-free conditions using PEG-400. Their work includes the use of morpholine, a component of the compound , highlighting its utility in the synthesis of complex organic molecules (Acharyulu et al., 2008).
4. Crystal Structures of Related Compounds
Aydinli et al. (2010) conducted a study on the crystal structures of compounds containing morpholine and piperidine structures. Understanding these structures aids in the comprehension of the chemical and physical properties of similar compounds, including 4-[(Piperidin-3-ylmethyl)sulfonyl]morpholine hydrochloride (Aydinli et al., 2010).
5. Stereodynamics in N-Trifyl Substituted Compounds
Research by Shainyan et al. (2008) on the stereodynamic behavior of compounds similar to 4-[(Piperidin-3-ylmethyl)sulfonyl]morpholine hydrochloride offers insights into the conformational properties of these compounds. Such studies are crucial for understanding how the structure influences biological activity and chemical reactions (Shainyan et al., 2008).
Future Directions
The future directions of “4-[(Piperidin-3-ylmethyl)sulfonyl]morpholine hydrochloride” could involve further exploration of its potential applications in various fields of research and industry. Additionally, the development of fast and cost-effective methods for its synthesis could be a focus of future research .
properties
IUPAC Name |
4-(piperidin-3-ylmethylsulfonyl)morpholine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3S.ClH/c13-16(14,12-4-6-15-7-5-12)9-10-2-1-3-11-8-10;/h10-11H,1-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEDLPWWWUWMCSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CS(=O)(=O)N2CCOCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(Piperidin-3-ylmethyl)sulfonyl]morpholine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(6-Chloro-2-pyridinyl)amino]-2-butanol](/img/structure/B1395129.png)
![4-[Ethyl(2-hydroxyethyl)amino]-3-nitrobenzoic acid](/img/structure/B1395132.png)
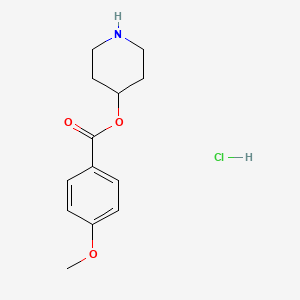
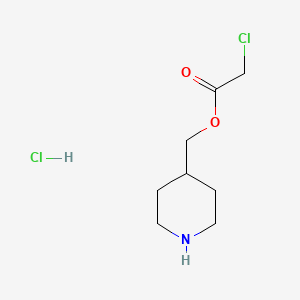
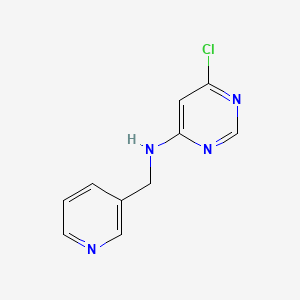
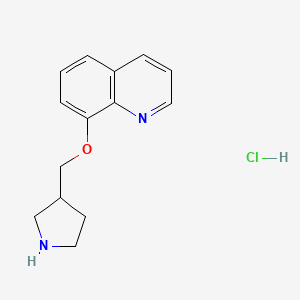
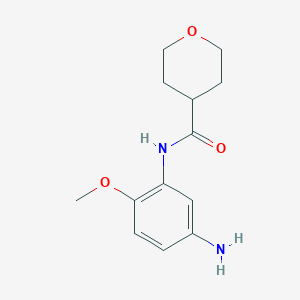
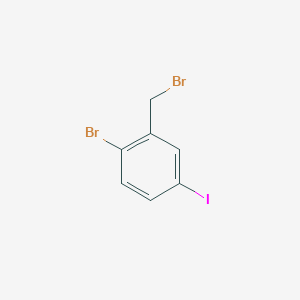
![4-{2-[4-(1-Methyl-1-phenylethyl)phenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1395142.png)
